![molecular formula C11H19N B1432452 4-(Cyclopentylmethylidene)piperidine CAS No. 1507647-31-5](/img/structure/B1432452.png)
4-(Cyclopentylmethylidene)piperidine
Overview
Description
“4-(Cyclopentylmethylidene)piperidine” is a derivative of piperidine . Piperidine is a naturally occurring chemical compound from the group of alkaloids, which are chemically derived from piperidine . Alkaloids with a piperidine building block are widespread and are usually further subdivided according to their occurrence and biogenetic origin .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The construction of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Physical And Chemical Properties Analysis
Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .Scientific Research Applications
Synthesis of Biologically Active Compounds
4-(Cyclopentylmethylidene)piperidine: is a valuable intermediate in the synthesis of various biologically active compounds. Its unique structure is utilized to create derivatives that exhibit a wide range of pharmacological activities. For instance, modifications of the piperidine ring can lead to the development of new therapeutic agents with potential anticancer properties .
Development of Anticancer Agents
Piperidine derivatives, including 4-(Cyclopentylmethylidene)piperidine , have been studied for their anticancer applications. They are known to influence several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3k/Akt . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells.
Pharmaceutical Industry Applications
In the pharmaceutical industry, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The structural flexibility of 4-(Cyclopentylmethylidene)piperidine allows for its incorporation into a variety of drug formulations, enhancing their efficacy and stability.
Creation of Spiropiperidines
Spiropiperidines are a class of compounds that have shown promise in various therapeutic areas. The structure of 4-(Cyclopentylmethylidene)piperidine lends itself to the formation of spiropiperidines through intramolecular reactions, which can then be explored for their medicinal properties .
Multicomponent Reactions (MCRs)
4-(Cyclopentylmethylidene)piperidine: can participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones. These reactions are valuable in medicinal chemistry for rapidly generating diverse libraries of compounds for drug discovery .
Mechanism of Action
The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
4-(cyclopentylmethylidene)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h9-10,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXLNBKVMMAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethylidene)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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